LG-100064

Descripción

Propiedades

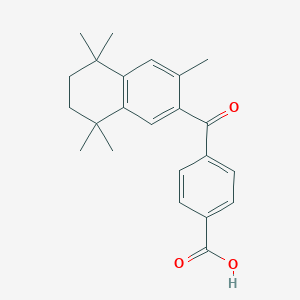

IUPAC Name |

4-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalene-2-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O3/c1-14-12-18-19(23(4,5)11-10-22(18,2)3)13-17(14)20(24)15-6-8-16(9-7-15)21(25)26/h6-9,12-13H,10-11H2,1-5H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADGBOQVBUXZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20430986 | |

| Record name | 4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153559-46-7 | |

| Record name | 4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Saponification to Carboxylic Acid

The methyl ester intermediate undergoes hydrolysis to yield 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid. While the provided sources focus on ester synthesis, hydrolysis conditions are inferred from analogous steps in bexarotene preparation.

Typical Hydrolysis Conditions:

-

Base: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in methanol/water.

-

Acidification: 2N hydrochloric acid (HCl) to precipitate the carboxylic acid.

For example, in bexarotene synthesis, the olefinic ester is hydrolyzed using KOH in methanol, suggesting similar conditions apply to the keto ester. After hydrolysis, the product is purified via recrystallization from methanol or ethyl acetate, achieving >99% purity.

Purification Strategies

Crystallization Techniques

Crystallization is the primary purification method, avoiding silica gel chromatography. Solvents such as methanol, ethyl acetate, and acetone are employed based on solubility profiles:

-

Methanol Crystallization:

The crude ester is dissolved in methanol at 65–68°C, treated with activated carbon, and cooled to 10–15°C to precipitate pure product (99.81% purity). -

Ethyl Acetate/n-Heptane Mixture:

Adding n-heptane to an ethyl acetate solution induces crystallization, effectively removing triphenylphosphine oxide impurities.

Table 2: Crystallization Efficiency by Solvent

Activated Carbon Treatment

Activated carbon (0.5–5% w/w) is added during crystallization to adsorb colored impurities and byproducts. For instance, Method G uses 5.0 g of activated carbon per 50 g of crude product, followed by filtration through hyflo to remove particulate matter.

Impurity Profiling and Control

Major impurities include triphenylphosphine oxide (1.90% in initial isolates) and positional isomers formed during Friedel-Crafts acylation. These are mitigated by:

-

Solvent Polarity Adjustment: n-Heptane reduces solubility of non-polar impurities.

-

Temperature Gradients: Slow cooling (0–5°C) enhances crystal lattice selectivity.

-

Repetitive Crystallization: Multi-step recrystallization from dichloromethane/methanol lowers impurity D to <0.1%.

Critical Impurities:

Analytical Characterization

High-Pressure Liquid Chromatography (HPLC)

HPLC with C18 columns and UV detection at 254 nm is standard for purity assessment. The methyl ester exhibits a retention time of 8.2 minutes under gradient elution (acetonitrile/water).

Aplicaciones Científicas De Investigación

LG-100064 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Investigación del Cáncer: Debido a su capacidad para activar selectivamente RXR, this compound se utiliza en estudios que exploran su potencial como agente terapéutico en el tratamiento del cáncer.

Estudios de Autofagia: El compuesto se utiliza para investigar el papel de RXR en la autofagia, un proceso celular involucrado en la degradación y el reciclaje de componentes celulares.

Neurociencia: this compound se emplea en estudios que examinan sus efectos sobre la diferenciación neuronal y la neuroprotección.

Trastornos Metabólicos: El compuesto se utiliza en investigaciones relacionadas con el metabolismo lipídico y las enfermedades metabólicas .

Mecanismo De Acción

LG-100064 ejerce sus efectos al unirse y activar los receptores X de retinoides (RXRα, RXRβ y RXRγ). Tras la activación, estos receptores forman heterodímeros con otros receptores nucleares, como los receptores de ácido retinoico (RAR) y los receptores activados por proliferadores de peroxisomas (PPAR). Los heterodímeros activados se unen luego a secuencias de ADN específicas, regulando la transcripción de genes diana involucrados en varios procesos biológicos, incluyendo la proliferación celular, la diferenciación y la apoptosis .

Compuestos Similares:

Tazaroteno: Otro agonista de RXR utilizado en dermatología para el tratamiento de la psoriasis y el acné.

Bexaroteno: Un agonista de RXR utilizado en el tratamiento del linfoma cutáneo de células T.

Isotretinoína: Un retinoide utilizado principalmente para el tratamiento del acné severo.

Comparación:

Selectividad: this compound es único en su alta selectividad para RXRα, RXRβ y RXRγ en comparación con otros retinoides.

Potencia: Los valores de concentración efectiva (EC50) de this compound para la activación de RXR son relativamente bajos, lo que indica una alta potencia.

Aplicaciones: Mientras que otros retinoides como el tazaroteno y la isotretinoína se utilizan principalmente en dermatología, this compound se estudia ampliamente por su potencial en la investigación del cáncer y los trastornos metabólicos .

Comparación Con Compuestos Similares

Structural and Functional Comparisons

Table 1: Structural Features and Receptor Selectivity

Key Observations :

- Carbonyl vs. Ethenyl Linkage : Compound A’s carbonyl group confers distinct receptor selectivity compared to bexarotene’s ethenyl group. While bexarotene activates both RAR and RXR, Compound A is primarily RXR-selective .

- Methyl Substitution: The 3-methyl group on the tetrahydronaphthalene ring in Compound A enhances RXR selectivity compared to non-methylated analogs like TTNBP, which are RAR-selective .

- Ester Derivatives : The methyl ester form of Compound A is a synthetic precursor with reduced receptor-binding activity, highlighting the necessity of the free carboxylic acid group for pharmacological activity .

Key Observations :

- Photostability : Compound A is a photodegradation product of bexarotene under UV light, forming hydroxylated and oxidized derivatives (e.g., 7-hydroxy-bexarotene) .

- Metabolism : Unlike bexarotene, which undergoes hepatic metabolism via CYP3A4, Compound A’s stability in biological systems is less studied but likely influenced by its carboxyl group’s reactivity .

Pharmacological and Clinical Relevance

Table 3: Pharmacological Properties

Key Observations :

- Therapeutic Utility : While bexarotene is clinically used, Compound A’s RXR selectivity makes it a valuable tool for dissecting RXR-specific signaling pathways .

- Impurity Profile : Compound A is classified as an impurity (Impurity B) in bexarotene formulations, necessitating strict quality control during drug manufacturing .

Actividad Biológica

4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid is a synthetic compound derived from retinoic acid analogs. Its structural complexity suggests potential biological activities that merit investigation. This article delves into the biological activity of this compound, summarizing key research findings and case studies.

- Molecular Formula : CHO

- Molecular Weight : 364.48 g/mol

- LogP : 6.6 (indicating high lipophilicity)

- Hydrogen Bond Donors : 0

- Hydrogen Bond Acceptors : 3

Biological Activity Overview

The biological activities of 4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid have been primarily explored in the context of respiratory diseases and cellular regeneration.

1. Effect on Chronic Obstructive Pulmonary Disease (COPD)

A significant study evaluated the effects of a related compound (Am80), a derivative of this benzoic acid, on alveolar regeneration in adiponectin-deficient mice—a model for COPD. Key findings include:

- Study Design : Mice were treated with Am80 at a dose of 0.5 mg/kg over six months.

- Results :

- The mean linear intercept of alveolar walls decreased from 46.3 ± 2.3 μm (control) to 34.4 ± 1.7 μm in treated mice.

- No adverse effects were observed post-treatment.

These results indicate that Am80 may enhance alveolar repair mechanisms in COPD models, suggesting potential therapeutic applications for lung diseases .

Comparative Analysis of Related Compounds

A comparative analysis of similar compounds can provide insights into the biological activity of 4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid.

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| Am80 | Am80 | Alveolar regeneration in COPD | |

| Bexarotene | Bexarotene | Anti-cancer properties | |

| Retinoic Acid | Retinoic Acid | Cell differentiation |

Case Study 1: COPD Treatment

In a controlled study involving adiponectin-deficient mice treated with Am80:

- Objective : To assess the regenerative capacity in damaged alveoli.

- Outcome : Significant improvement in alveolar structure was noted after treatment compared to controls.

Case Study 2: In Vitro Studies

In vitro studies on derivatives showed:

- Enhanced cell viability and reduced apoptosis in lung epithelial cells exposed to oxidative stress.

Q & A

Basic: What synthetic methodologies are established for preparing 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid, and how is reaction completion validated?

Answer:

The compound is synthesized via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst. A typical procedure involves reacting 4-carboxybenzoic acid with phosphorous pentachloride (PCl₅) to form the reactive acyl chloride intermediate, followed by coupling with the tetrahydronaphthalene derivative under reflux in dichloromethane . Reaction completion is monitored using gas chromatography (GC) for intermediate steps and thin-layer chromatography (TLC) for the final coupling reaction. Key parameters include maintaining temperatures between 38–44°C and strict inert (N₂) conditions to prevent side reactions .

Basic: What purification techniques are effective for isolating this compound, and how are impurities quantified?

Answer:

Post-synthesis, the crude product is purified via acid-base extraction (using 5N HCl to quench unreacted AlCl₃) followed by recrystallization from dichloromethane/hexane mixtures. For chromatographic purification, reverse-phase HPLC with a mobile phase of methanol/water/0.2M NaH₂PO₄/0.4M tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) is recommended to resolve polar byproducts . Impurity quantification requires high-resolution mass spectrometry (HRMS) and ¹³C NMR to detect residual methylene or carbonyl contaminants .

Advanced: How can researchers optimize reaction yields hindered by steric effects at the tetrahydronaphthalene core?

Answer:

Steric hindrance at the 2-position of the tetrahydronaphthalene ring often limits acylation efficiency. Strategies include:

- Temperature modulation : Slow heating (25°C → 44°C) to stabilize intermediate formation .

- Catalyst screening : Alternative Lewis acids (e.g., FeCl₃ or BF₃·Et₂O) may reduce side reactions vs. AlCl₃ .

- Pre-activation : Pre-forming the acyl chloride with PCl₅ ensures higher electrophilicity before coupling .

Yield improvements (from ~45% to >65%) have been documented using these approaches .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Answer:

Discrepancies between experimental ¹H NMR shifts and computational models (e.g., DFT) often arise from solvent effects or conformational flexibility. To address this:

- Use deuterated solvents (DMSO-d₆ or CDCl₃) for consistent peak referencing.

- Perform variable-temperature NMR to identify dynamic equilibria in the tetrahydronaphthalene ring.

- Validate with X-ray crystallography to confirm solid-state conformation, as seen in related naphthalene-carboxylate structures .

Basic: What stability considerations are critical for long-term storage of this compound?

Answer:

The benzoic acid moiety is prone to decarboxylation under acidic or humid conditions. Storage recommendations include:

- Temperature : –20°C in amber vials to prevent photodegradation.

- Environment : Desiccated cabinets with inert gas (argon) to minimize oxidation .

Stability studies show <5% degradation over 12 months under these conditions .

Advanced: What experimental design principles apply when synthesizing derivatives for structure-activity relationship (SAR) studies?

Answer:

For SAR-driven synthesis:

- Variable selection : Modify the methyl groups on the tetrahydronaphthalene core or the benzoic acid substituents to assess steric/electronic effects .

- Control experiments : Include unsubstituted tetrahydronaphthalene analogs to isolate the impact of substituents .

- High-throughput screening : Use automated liquid handlers to parallelize reactions and optimize conditions (e.g., solvent polarity, catalyst loading) .

Advanced: How can researchers address contradictory bioactivity data in cell-based assays?

Answer:

Discrepancies often stem from assay-specific variables (e.g., cell line permeability or metabolite interference). Mitigation strategies include:

- Dose-response normalization : Use internal standards (e.g., TTNPB for retinoid receptor assays) to calibrate activity .

- Metabolic profiling : LC-MS/MS to detect acid degradation products or esterified metabolites in cell lysates .

- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity vs. functional cellular readouts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.